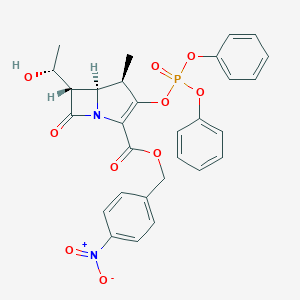
beta-Methyl vinyl phosphate
Overview
Description
Diamthazole dihydrochloride is a synthetic antifungal compound that was historically used for the treatment of tinea pedis (athlete’s foot). It is a member of the benzothiazole class of compounds and has the molecular formula C₁₅H₂₅Cl₂N₃OS. The compound was withdrawn from the market due to its association with neuropsychiatric adverse reactions .
Mechanism of Action
Target of Action
Beta-Methyl Vinyl Phosphate (MAP) is primarily used as an intermediate in the synthesis of the antibiotic Meropenem . Meropenem is a broad-spectrum carbapenem antibiotic that targets bacterial cell wall synthesis .
Mode of Action
As an intermediate in the synthesis of Meropenem, MAP contributes to the antibiotic’s ability to inhibit bacterial cell wall synthesis . This is achieved by the antibiotic binding to penicillin-binding proteins (PBPs) within the bacterial cell wall, inhibiting the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This leads to cell wall weakening, eventual rupture, and bacterial cell death .
Biochemical Pathways
It is known that map is involved in the synthesis of meropenem, which acts on the bacterial cell wall synthesis pathway . By inhibiting the cross-linking of peptidoglycan chains, Meropenem disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
Once synthesized into meropenem, the antibiotic exhibits good bioavailability and is known to be stable against degradation by renal dehydropeptidase-i, resulting in high urinary concentrations .
Result of Action
The primary result of MAP’s action, through its role in the synthesis of Meropenem, is the inhibition of bacterial cell wall synthesis, leading to bacterial cell death . This makes Meropenem effective against a broad range of Gram-positive and Gram-negative bacteria .
Action Environment
The efficacy and stability of MAP, as an intermediate in the synthesis of Meropenem, can be influenced by various environmental factors. For instance, the synthesis process must be carried out under controlled conditions to prevent degradation of the compound . Additionally, the effectiveness of the final antibiotic product can be influenced by factors such as the presence of other medications, the patient’s immune status, and the specific characteristics of the infecting bacteria .
Preparation Methods
The synthesis of diamthazole dihydrochloride involves several steps:
Starting Material: The process begins with 2-dimethylamino-6-hydroxybenzothiazole.
Formation of Sodium Salt: This compound is sludged with chlorobenzene and sodium hydroxide flakes, followed by heating and distillation to form the sodium salt of thiazole in chlorobenzene.
Reaction with 1-Diethylamino-2-chloroethane: The sodium salt is then reacted with 1-diethylamino-2-chloroethane at 90°C, followed by refluxing at 133°C for three hours.
Chemical Reactions Analysis
Diamthazole dihydrochloride undergoes various chemical reactions:
Substitution: The compound can undergo substitution reactions, particularly involving the amino and ethoxy groups.
Common Reagents: Typical reagents include sodium hydroxide, hydrochloric acid, and chlorobenzene.
Major Products: The primary product is the dihydrochloride salt, with potential by-products depending on the reaction conditions.
Scientific Research Applications
Diamthazole dihydrochloride has been used in various scientific research applications:
Chemistry: It serves as a model compound for studying benzothiazole derivatives.
Biology: The compound has been used to investigate antifungal mechanisms and resistance.
Medicine: Although withdrawn, it was initially used to treat fungal infections.
Comparison with Similar Compounds
Diamthazole dihydrochloride can be compared with other benzothiazole derivatives:
Similar Compounds: Benzothiazole, 2-aminobenzothiazole, and 2-mercaptobenzothiazole.
Diamthazole dihydrochloride’s unique structure and properties make it a compound of interest despite its withdrawal from the market. Its synthesis, reactions, and applications continue to be relevant in scientific research.
Properties
IUPAC Name |
(4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3/t18-,19-,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STULDTCHQXVRIX-PIYXRGFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N2O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437857 | |
| Record name | 4-Nitrobenzyl (4R,5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90776-59-3 | |
| Record name | (4-Nitrophenyl)methyl (4R,5R,6S)-3-[(diphenoxyphosphinyl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90776-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Methyl vinyl phosphate (map) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090776593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrobenzyl (4R,5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETA-METHYL VINYL PHOSPHATE (MAP) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O0V6A80W3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of β-methyl vinyl phosphate (MAP)?
A1: The X-ray powder diffraction data reveals that β-methyl vinyl phosphate (MAP) crystallizes in the monoclinic crystal system with the space group P21. The unit cell parameters are: a = 17.293(4) Å, b = 6.142(6) Å, c = 14.464(8) Å, α = γ = 90°, β = 112.048(0)°. The unit-cell volume is V = 1424.19 Å3, and it contains two molecules per unit cell (Z = 2) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


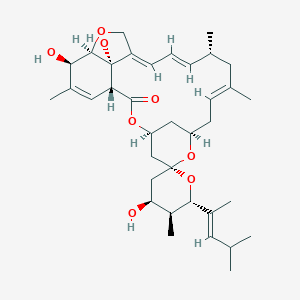

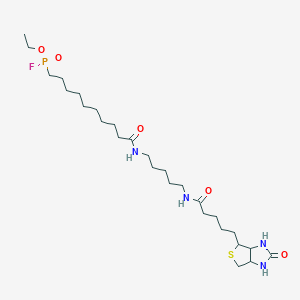
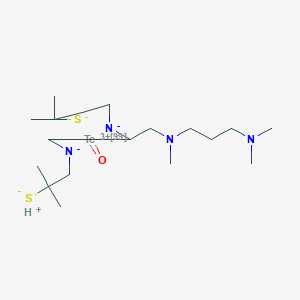
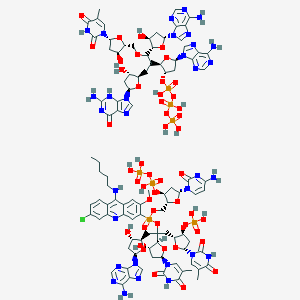
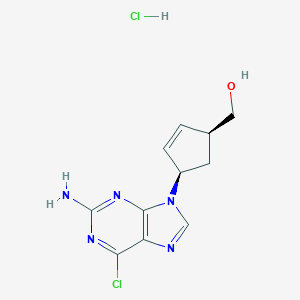
![1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene](/img/structure/B27634.png)






![3-Amino-1-methyl-5H-pyrido[4,3-b]indole acetate](/img/structure/B27658.png)
